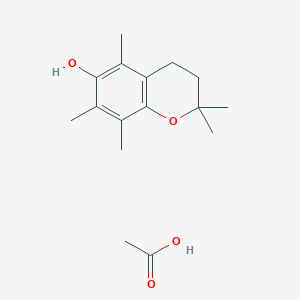
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,7,8-pentamethyl-6-chromanol.
Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the chromanol ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: t-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products
科学的研究の応用
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying the behavior of vitamin E analogs and their antioxidant properties.
Biology: Investigated for its potential role in cellular protection against oxidative stress and its effects on various biological pathways.
Industry: Utilized in the formulation of antioxidants for various industrial products, including cosmetics and food additives.
作用機序
The mechanism of action of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways related to oxidative stress and cellular protection. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cellular components . Additionally, its antiandrogen activity in prostate carcinoma cells suggests involvement in hormonal pathways and receptor interactions.
類似化合物との比較
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A closely related compound with similar antioxidant properties.
α-Tocopherol: A well-known vitamin E analog with established antioxidant and therapeutic benefits.
γ-Tocopherol: Another vitamin E analog with distinct biological activities and applications.
Uniqueness
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other chromanol derivatives. Its unique combination of antioxidant and antiandrogen activities makes it a valuable compound for diverse scientific and industrial applications.
特性
CAS番号 |
57721-81-0 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2.C2H4O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;1-2(3)4/h15H,6-7H2,1-5H3;1H3,(H,3,4) |
InChIキー |
FJIUHFIUTLMBQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















